3-((3-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-((3-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” belongs to the class of 1,2,4-thiadiazine 1,1-dioxides . These compounds are known for their cardiovascular and hypertensive effects . They also act as ATP-sensitive potassium channel openers . Compounds of this group are inhibitors of some enzymes, such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase . They also have broad-spectrum activity against bacteria, fungi, and Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of 1,2,4-thiadiazine 1,1-dioxides involves the condensation of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles . Substituted amidines are isolated as intermediates in the reaction with 2-chlorobenzenesulfonamide . These intermediates are then cyclized to corresponding 1,2,4-thiadiazine 1,1-dioxides in pyridine with the addition of DBU .Scientific Research Applications
Synthesis and Chemical Properties
Ring Contraction and Pharmacological Relevance : An efficient synthesis method for 4H-benzo[b][1,4]thiazine 1,1-dioxides through the ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides has been reported. These compounds are of pharmacological interest due to their biological, medicinal, and industrial applications (Fülöpová et al., 2015).
Pharmacological Evaluation as ATP Sensitive Potassium Channel Activators : 1,2,4-Thiadiazine derivatives have been evaluated for their potential in activating ATP-sensitive potassium channels, indicating a significant area of therapeutic application, particularly in modulating insulin release and blood pressure (Schou et al., 2005).
Catalytic Applications in Synthesis : The compound N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been used as an efficient and homogeneous catalyst for synthesizing 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives, demonstrating its utility in facilitating multi-component reactions in aqueous media (Khazaei et al., 2015).
Anticancer Activities : Benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones have been synthesized and tested for their anticancer activity against various cancer cell lines. Some derivatives exhibited moderate to good inhibitory activity, suggesting their potential in cancer therapy (Kamal et al., 2011).
Phosphodiesterase 7 Inhibitors : A new family of benzyl derivatives of 2,1,3-benzo- and benzothieno[3,2-a]thiadiazine 2,2-dioxides has been identified as the first heterocyclic family of compounds with PDE 7 inhibitory properties, pointing toward new directions for the treatment of T-cell-dependent disorders (Martínez et al., 2000).
Mechanism of Action
Target of Action
Compounds of the 1,2,4-benzothiadiazine 1,1-dioxides class, to which this compound belongs, are known to act as atp-sensitive potassium channel openers . They also inhibit some enzymes, such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase .
Mode of Action
Similar compounds in the 1,2,4-benzothiadiazine 1,1-dioxides class are known to open atp-sensitive potassium channels . This action inhibits insulin release .
Biochemical Pathways
The opening of atp-sensitive potassium channels and the inhibition of insulin release, as seen in similar compounds, would affect glucose metabolism and potentially other metabolic pathways .
Result of Action
Similar compounds have been shown to inhibit the growth of some renal and non-small cell lung cancer cell lines .
Properties
IUPAC Name |
3-[(3-methylphenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-11-5-4-6-12(9-11)10-20-15-16-13-7-2-3-8-14(13)21(18,19)17-15/h2-9H,10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJZQZBNYZQQTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.